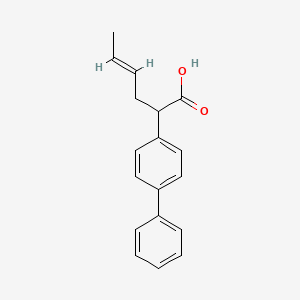
Xenyhexenic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xenyhexenic acid is a biochemical.
Activité Biologique
Xenyhexenic acid, a compound of interest in recent biochemical research, exhibits a range of biological activities that merit detailed exploration. This article provides an overview of its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a fatty acid derivative that has been studied for its antimicrobial properties. Its structure and functional groups suggest potential interactions with biological membranes, making it a candidate for further investigation in the field of antimicrobial agents.
The antibacterial activity of this compound has been linked to its ability to disrupt bacterial cell membranes. This disruption leads to increased permeability, resulting in cell lysis and death. Studies have shown that fatty acids can integrate into lipid bilayers, altering their integrity and function.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial effects of various fatty acids, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of several conventional antibiotics. -
Biofilm Formation Inhibition :
Another critical aspect of this compound's biological activity is its ability to inhibit biofilm formation. Biofilms are protective structures formed by bacteria that complicate treatment strategies. In laboratory settings, this compound demonstrated a reduction in biofilm biomass by up to 70% in S. epidermidis cultures.- Biofilm Reduction Results :
Concentration (mg/L) Biofilm Reduction (%) 16 30 32 50 64 70
Safety and Toxicity Profile
The safety profile of this compound has been assessed through hemolytic assays, which measure the lysis of red blood cells. Preliminary findings suggest low hemolytic activity, indicating that the compound may be well-tolerated at therapeutic doses.
-
Hemolytic Activity Results :
Concentration (mg/L) Hemolysis (%) 0 0 100 <5 200 <10
Propriétés
Numéro CAS |
95040-85-0 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
Clé InChI |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
SMILES isomérique |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Xenyhexenic acid; CV-57533; CV 57533; CV57533. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















